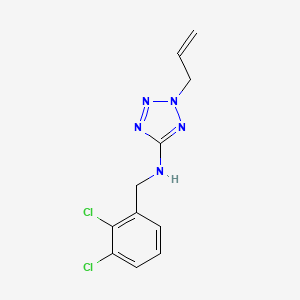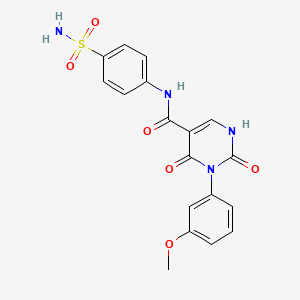![molecular formula C18H18N4O3 B11296421 5-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11296421.png)
5-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a pyrido[2,3-d]pyrimidinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the 4-Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-methoxyphenyl halide reacts with the pyrido[2,3-d]pyrimidinone core.
Attachment of the Morpholine Group: The morpholine moiety can be introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrido[2,3-d]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions could target the pyrido[2,3-d]pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydropyrimidinone derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or anti-microbial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
5-Phenyl-2-(morpholin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-(4-Hydroxyphenyl)-2-(morpholin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.
Uniqueness
The presence of the 4-methoxyphenyl group in 5-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
属性
分子式 |
C18H18N4O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-4-2-12(3-5-13)14-6-7-19-16-15(14)17(23)21-18(20-16)22-8-10-25-11-9-22/h2-7H,8-11H2,1H3,(H,19,20,21,23) |
InChI 键 |
RAZOJAMCOMGHRL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dimethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B11296339.png)
![{4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B11296347.png)

![2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11296374.png)
![5-{[(3-butoxypropyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11296380.png)
![2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11296384.png)

![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11296389.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11296397.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11296400.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide](/img/structure/B11296405.png)
![6-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11296410.png)
![2-{2-[5-(3-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B11296426.png)
![1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B11296433.png)
